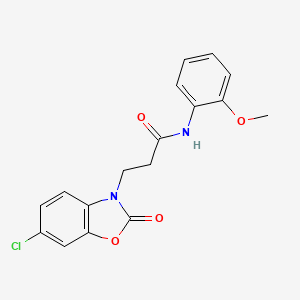![molecular formula C22H27NO3 B5313209 2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5313209.png)
2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in various signaling pathways, and its inhibition can have a significant impact on the immune system.
Mecanismo De Acción
TAK-659 selectively inhibits BTK, a crucial enzyme involved in B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT pathway, which is involved in cell survival and proliferation. This inhibition ultimately leads to the suppression of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
TAK-659 has shown significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit B-cell proliferation and activation, reduce cytokine production, and induce apoptosis in cancer cells. Additionally, TAK-659 has been shown to reduce inflammation in animal models of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its selectivity for BTK, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using TAK-659 in lab experiments include its limited solubility, potential off-target effects, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on TAK-659. These include further studies on its safety and efficacy in humans, the development of more potent and selective BTK inhibitors, and the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and chronic lymphocytic leukemia. Additionally, the combination of TAK-659 with other therapies, such as chemotherapy and immunotherapy, may also be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that includes the formation of intermediate compounds. The first step involves the reaction of 2-hydroxyphenol with 2-bromoethyl ketone to form 2-(2-hydroxyphenyl)ethanone. This intermediate is then reacted with 1-(2-(2-methylphenyl)ethyl)piperidin-3-ol to form the key intermediate, 2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell receptor signaling and reducing tumor growth in animal models of lymphoma and leukemia. Additionally, TAK-659 has shown potential in treating autoimmune disorders such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-(2-hydroxyphenoxy)-1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-17-7-2-3-9-19(17)13-12-18-8-6-14-23(15-18)22(25)16-26-21-11-5-4-10-20(21)24/h2-5,7,9-11,18,24H,6,8,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTOEGPFQGEWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)COC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)

![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)
![4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5313192.png)
![2-butyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313201.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5313216.png)

![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5313230.png)

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)